molecular formula C10H9ClO2 B1366759 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone CAS No. 64089-34-5

2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone

Cat. No. B1366759
CAS RN: 64089-34-5
M. Wt: 196.63 g/mol
InChI Key: HQFACNABSBZAFM-UHFFFAOYSA-N
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Description

2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is an organic chemical compound with the CAS Number: 64089-34-5 . It has a molecular weight of 196.63 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of this compound involves a reaction in dichloromethane at temperatures between -5 and 25℃ for approximately 8.17 hours . The reactants include chloroacetyl chloride and 2,3-dihydrobenzofuran, with aluminium chloride as a catalyst . After the reaction, the mixture is added to water, and the organic layer is separated. The solvent is then distilled off, and the residue is dissolved in methanol .


Molecular Structure Analysis

The molecular formula of 2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone is C10H9ClO2 . The InChI Key is HQFACNABSBZAFM-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antimicrobial Agents

  • Field : Pharmacology and Microbiology
  • Application : Benzofuran and its derivatives, including 2,3-dihydrobenzofuran, are found to be suitable structures for the development of new therapeutic agents. They have a wide range of biological and pharmacological applications .
  • Methods : The compounds are developed and their bioavailability is improved to allow for once-daily dosing. The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .
  • Results : Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis. Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Inhibitor of Fungi, Bacteria, and Virus Protein

  • Field : Biochemistry and Molecular Biology
  • Application : 2,3-dihydrobenzofuran derivatives have been investigated as potential inhibitors of fungi, bacteria, and virus protein .
  • Methods : The study involved molecular docking and molecular dynamics, as well as ADMET studies. The online database “Molinspiration online server” was used to detect the physicochemical pharmacokinetics and drug likeness score of the compounds .

Biotransformation

  • Field : Biochemistry
  • Application : 2,3-Dihydrobenzofuran is used in the biotransformation process using intact cells of Pseudomonas putida UV4 .
  • Methods : The process involves the use of intact cells of Pseudomonas putida UV4 .
  • Results : 2,3-Dihydrobenzofuran is the intermediate formed during catalytic hydrodeoxygenation of benzofuran .

Anti-tumor Agents

  • Field : Oncology
  • Application : Benzofuran compounds have shown strong biological activities such as anti-tumor . For example, novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
  • Methods : The study involves the synthesis of benzofuran derivatives and testing their anti-tumor activities .
  • Results : The results of these studies are promising, showing that benzofuran derivatives can be effective in treating certain types of cancer .

Anti-viral Agents

  • Field : Virology
  • Application : The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
  • Methods : The study involves the synthesis of benzofuran derivatives and testing their anti-viral activities .
  • Results : The results of these studies are promising, showing that benzofuran derivatives can be effective in treating certain types of viral diseases .

Anti-oxidative Agents

  • Field : Biochemistry
  • Application : Benzofuran compounds have shown strong biological activities such as anti-oxidative .
  • Methods : The study involves the synthesis of benzofuran derivatives and testing their anti-oxidative activities .
  • Results : The results of these studies are promising, showing that benzofuran derivatives can be effective in treating certain conditions related to oxidative stress .

Antimicrobial Agents

  • Field : Pharmacology and Microbiology
  • Application : Benzofuran and its derivatives are found to be suitable structures for the development of new therapeutic agents. They have a wide range of biological and pharmacological applications .
  • Methods : The compounds are developed and their bioavailability is improved to allow for once-daily dosing. The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .
  • Results : Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis. Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets .

Halogenated DHBs

  • Field : Organic Chemistry
  • Application : The presence of aryl bromides enables the construction of halogenated DHBs .
  • Methods : The process involves traditional transition-metal catalysed coupling reactions .
  • Results : The method is conducive to the construction of complex benzofuran ring systems .

Anti-viral Agents

  • Field : Virology
  • Application : The recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
  • Methods : The study involves the synthesis of benzofuran derivatives and testing their anti-viral activities .
  • Results : The results of these studies are promising, showing that benzofuran derivatives can be effective in treating certain types of viral diseases .

Safety And Hazards

The compound is classified as a danger according to the GHS pictogram . It has hazard statements H314, indicating that it causes severe skin burns and eye damage . The precautionary statements include P280, P305+P351+P338, and P310 .

properties

IUPAC Name

2-chloro-1-(2,3-dihydro-1-benzofuran-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c11-6-9(12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFACNABSBZAFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30424699
Record name 5-Chloroacetyl-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(2,3-dihydrobenzofuran-5-yl)ethanone

CAS RN

64089-34-5
Record name 5-Chloroacetyl-2,3-dihydrobenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30424699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Chloroacetyl chloride (10.39 g) was dissolved in methylene chloride (25 ml) and the solution was added to a slurry of aluminium chloride (12.2 g) in methylene chloride (50 ml) at -15° C. A solution of dihydrobenzofuran (10 g) in methylene chloride (25 ml) was added and the solution was allowed to warm to room temperature over 20 hours. The reaction mixture was poured into ice (700 g) and the aqueous layer was back-washed with methylene chloride (2×200 ml). The combined organic extracts were washed with water (800 ml), dried with MgSO4 and concentrated in vacuo. The resulting solid (11 g) was heated in cyclohexane (110 ml) and the supernatant liquid decanted off and allowed to crystallise. Filtration produced the title compound as a white solid, yield 2.1 g, m.p. 85°-87° C.
Quantity
10.39 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
12.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
700 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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